molecular formula C7H5FO5S B2441154 2-Fluoro-5-sulfobenzoic acid CAS No. 881487-27-0

2-Fluoro-5-sulfobenzoic acid

Cat. No.: B2441154
CAS No.: 881487-27-0
M. Wt: 220.17
InChI Key: DAYQUMDMVVFSIW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It has been used in the synthesis of novel indolealkylpiperazine derivatives, which are potent 5-ht1a receptor agonists . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and it is implicated in a variety of physiological and neurological processes.

Mode of Action

As a chemical intermediate, it is likely that its mode of action is dependent on the specific context of the biochemical reaction it is involved in. In the case of the synthesis of indolealkylpiperazine derivatives, it may contribute to the formation of the final compound, which then interacts with the 5-HT1A receptor .

Biochemical Pathways

As an intermediate in the synthesis of indolealkylpiperazine derivatives, it may indirectly influence the serotonin system through these compounds’ action on the 5-HT1A receptor .

Result of Action

As a chemical intermediate, its effects would be largely dependent on the specific context of its use. In the synthesis of indolealkylpiperazine derivatives, it may contribute to the formation of compounds with potent activity at the 5-HT1A receptor .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-sulfobenzoic acid plays a role in biochemical reactions, particularly in the synthesis of β-turn peptidomimetics. These compounds exhibit properties that stabilize β-turn conformations, which are significant in the development of new therapeutic agents

Cellular Effects

It is known that it is used in the discovery of novel indolealkylpiperazine derivatives as potent 5-HT1A receptor agonists . This suggests that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is involved in the synthesis of β-turn peptidomimetics, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is used in the synthesis of β-turn peptidomimetics, suggesting that it may interact with enzymes or cofactors involved in this process

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through electrophilic aromatic substitution, where a fluorine atom is introduced via fluorination, followed by sulfonation to add the sulfonic acid group .

Industrial Production Methods

Industrial production of 2-Fluoro-5-sulfobenzoic acid may involve multi-step synthesis processes, including the use of fluorinating agents and sulfonating agents under controlled conditions. The specific details of industrial production methods are often proprietary and optimized for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-sulfobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids .

Comparison with Similar Compounds

Properties

IUPAC Name

2-fluoro-5-sulfobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYQUMDMVVFSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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